Acide 3-(thiophène-2-yl)pyrazine-2-carboxylique

Vue d'ensemble

Description

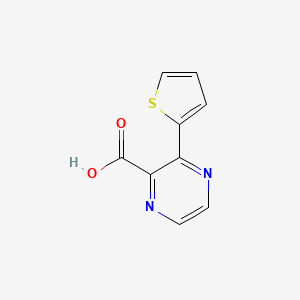

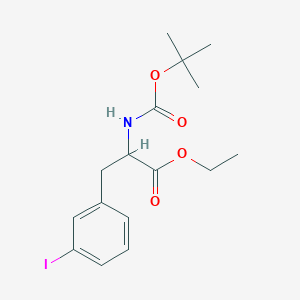

“3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (OH). The pyrazine ring is a common structural motif in many biologically active compounds . Similarly, thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The molecular structure of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” consists of a pyrazine ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the pyrazine ring . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms, while the thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involve the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds . For example, the Gewald reaction involves the formation of a new C-N bond and a new C-C bond . Another example is the Suzuki cross-coupling reaction, which involves the formation of a new C-C bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” are determined by its molecular structure . For example, the presence of the pyrazine ring and the thiophene ring gives the compound aromatic properties, while the presence of the carboxylic acid group gives the compound acidic properties .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé peut servir de précurseur ou d'intermédiaire dans la synthèse de divers agents pharmaceutiques. Par exemple, des dérivés thiophéniques apparentés ont été utilisés dans le développement d'agents anticancéreux .

Synthèse chimique

En tant que bloc de construction en synthèse organique, ce composé pourrait être utilisé pour créer des molécules plus complexes par le biais de réactions telles que le couplage croisé de Suzuki .

Inhibition de la corrosion

Les dérivés du thiophène ont été étudiés pour leurs propriétés d'inhibition de la corrosion, qui pourraient être applicables à la protection des métaux et des alliages .

Recherche agrochimique

Les dérivés du thiophène ont été explorés pour leur utilisation potentielle dans le développement de nouveaux insecticides ou herbicides .

Mécanisme D'action

The mechanism of action of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involves interactions with biological targets such as enzymes or receptors. For example, some thiophene-based compounds exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds depend on their specific chemical structures and biological activities . For example, some thiophene-based compounds have been shown to exhibit toxic effects, while others have been shown to exhibit therapeutic effects .

Orientations Futures

The future directions for the research and development of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds include the design and synthesis of new derivatives with improved biological activities . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

3-thiophen-2-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXYOVUXGXTOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)

![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)

![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)

![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)